molecular formula C20H23N3O4 B2694838 N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008186-23-9

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2694838
CAS No.: 1008186-23-9
M. Wt: 369.421
InChI Key: CQXBKUSRVPJCED-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core fused with a tetrahydro ring system. The compound’s structure includes a 6,7-dimethyl-substituted quinoxaline moiety linked to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-11-7-15-16(8-12(11)2)23-20(25)17(21-15)10-19(24)22-14-6-5-13(26-3)9-18(14)27-4/h5-9,17,21H,10H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXBKUSRVPJCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H23N3O4
  • Molecular Weight : 369.421 g/mol
  • IUPAC Name : this compound

The compound primarily targets isoforms of the casein kinase 1 (CK1) family. CK1 is involved in various cellular processes such as:

  • Cell Cycle Regulation
  • Transcription and Translation
  • Cytoskeleton Structure
  • Cell-Cell Adhesion
  • Receptor-Coupled Signal Transduction

By inhibiting CK1 activity, this compound can disrupt phosphorylation events critical for these processes.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory activity against various kinases. Its effects on cell lines have been documented in studies focusing on:

  • Cancer Cell Lines : The compound has demonstrated potential anti-cancer properties by inducing apoptosis in specific cancer cell lines through CK1 inhibition.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects by modulating pathways involved in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound may exhibit large interpatient variability in absorption and metabolism. Factors influencing its pharmacokinetics include genetic variations and the presence of other drugs that may alter its efficacy.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and their implications in therapeutic contexts:

StudyFindings
Luise et al. (2016)Investigated similar quinoxaline derivatives showing promising results in inhibiting kinases involved in cancer pathways .
PubMed Study (2017)Reported on the synthesis of derivatives with enhanced biological activity against neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, synthetic methodologies, and inferred properties.

Structural Analogues

2.1.1 Substituent Variations on the Aryl Acetamide Group
  • N-(4-Methoxyphenyl) Analog (CID 4248894):
    This compound replaces the 2,4-dimethoxyphenyl group with a 4-methoxyphenyl substituent. The molecular formula (C₁₉H₂₁N₃O₃) and SMILES string (CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC) indicate reduced steric bulk compared to the target compound. The absence of a 2-methoxy group may enhance solubility due to decreased steric hindrance but reduce receptor-binding specificity .

  • N-(2-Trifluoromethylsulfanylphenyl) Analog (RN 342615-45-6):
    Substitution with a 2-(trifluoromethylsulfanyl)phenyl group introduces a strong electron-withdrawing moiety. This modification likely increases metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration—a critical factor for CNS-targeting drugs. However, the trifluoromethyl group may also introduce synthetic complexity .

2.1.2 Core Heterocycle Modifications
  • Quinazoline Dione Analog (N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide): Replacing the quinoxaline core with a quinazoline dione alters hydrogen-bonding capacity and electron distribution. This analog demonstrated anticonvulsant activity in preclinical studies, suggesting the quinazoline scaffold’s relevance in neurological applications .

Key Research Findings

  • Substituent Position Matters: The 2-methoxy group in the target compound’s aryl ring may hinder enzymatic degradation compared to para-substituted analogs, prolonging half-life .
  • Electron-Withdrawing Groups Enhance Stability: The trifluoromethylsulfanyl substituent (RN 342615-45-6) improves resistance to oxidative metabolism, a valuable trait for drug development .
  • Heterocycle Choice Affects Target Engagement: Quinoxaline cores offer planar rigidity for intercalation (e.g., DNA-binding), while quinazoline diones provide hydrogen-bonding sites for enzyme inhibition .

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